Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate
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Overview
Description
Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is a chemical compound with the molecular formula C9H18N2O4S It is a derivative of carbamate and contains a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate thiophene derivative and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.
Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Derivatives with reduced oxygen content.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes.
Industry: It may be used in the development of new materials or chemical processes that require thiophene derivatives.
Mechanism of Action
The mechanism by which tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Tert-butyl (4-ethynylphenyl)carbamate: A carbamate derivative with an ethynyl group.
Tert-butyl (4-aminocyclohexyl)carbamate: A carbamate derivative with an aminocyclohexyl group.
Uniqueness: Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is unique due to its thiophene ring, which imparts different chemical properties compared to other carbamate derivatives
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-amino-1,1-dioxothiolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDORIZWDLLHLJ-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CS(=O)(=O)C[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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